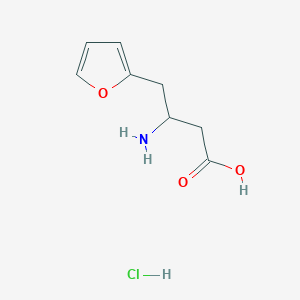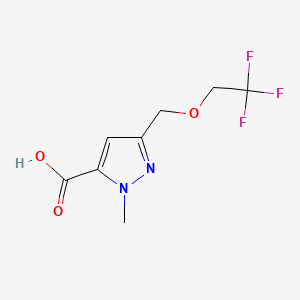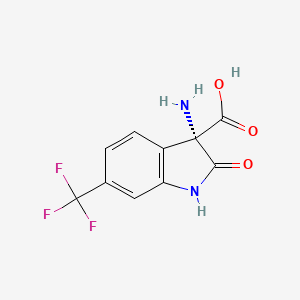![molecular formula C13H13F3N2 B13899301 9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13899301.png)
9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactive properties, making them significant in various fields such as medicine, agriculture, and materials science. The trifluoromethyl group in this compound enhances its polarity, stability, and lipophilicity, which can be beneficial in pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing trifluoromethylated indoles involves the use of CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group to the indole structure, resulting in the desired product with a good yield . Another approach involves the use of platinum(II) complexes catalyzed trifluoromethylation in the presence of CF3I and visible light .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using environmentally friendly and cost-effective reagents. CF3SO2Na has become a popular choice due to its low toxicity and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions
9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation, hydrogen peroxide for oxidation, and sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indole structure .
Aplicaciones Científicas De Investigación
9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it useful in studying biological pathways and mechanisms.
Medicine: Its stability and lipophilicity enhance its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as liquid crystals
Mecanismo De Acción
The mechanism by which 9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various signaling pathways and enzymatic activities .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(trifluoromethyl)indole
- 3-fluoroindole
- 2-methylindole
Uniqueness
What sets 9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole apart from similar compounds is its unique combination of the trifluoromethyl group and the tetrahydro-1H-pyrido[4,3-b]indole structure. This combination enhances its stability, lipophilicity, and potential bioactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H13F3N2 |
|---|---|
Peso molecular |
254.25 g/mol |
Nombre IUPAC |
9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C13H13F3N2/c1-7-2-3-9(13(14,15)16)12-11(7)8-6-17-5-4-10(8)18-12/h2-3,17-18H,4-6H2,1H3 |
Clave InChI |
ONQJNRWMGDDFRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=C(CCNC3)NC2=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13899222.png)







![1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13899286.png)

![tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride](/img/structure/B13899297.png)

![(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride](/img/structure/B13899302.png)

